

Application Notes and Protocols for Testing Avibactam Synergy with Other Antibiotics

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Compound of Interest

Compound Name: Avibactam sodium hydrate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of avibactam in combination with other antibiotics against various bacterial pathogens. The methodologies outlined are essential for preclinical research and drug development programs aiming to combat antimicrobial resistance.

Introduction

Avibactam is a non- β -lactam β -lactamase inhibitor that restores the in vitro activity of many β -lactam antibiotics against a broad range of β -lactamase-producing bacteria.^{[1][2]} It inhibits Ambler class A, class C, and some class D β -lactamases, including extended-spectrum β -lactamases (ESBLs), AmpC, and *Klebsiella pneumoniae* carbapenemases (KPCs).^[1] The combination of avibactam with antibiotics like ceftazidime and aztreonam has emerged as a promising therapeutic strategy against multidrug-resistant Gram-negative bacteria.^{[2][3][4]} Accurate and reproducible in vitro synergy testing is crucial to evaluate the potential of these combinations and to guide clinical decision-making.

This document outlines three common methods for synergy testing: the checkerboard assay, the time-kill assay, and various gradient strip and disk diffusion methods.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[5][6]

Principle

This method involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, in a microtiter plate format. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Experimental Protocol

- **Preparation of Antibiotic Stock Solutions:** Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in an appropriate solvent (e.g., sterile water) at a concentration of at least 5,120 mg/L.[7]
- **Preparation of Microtiter Plates:**
 - Dispense 50 µL of Mueller-Hinton broth (MHB) into each well of a 96-well microtiter plate. [5]
 - Create serial twofold dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10) and avibactam along the y-axis (e.g., rows A-G).[5] This creates a matrix of antibiotic combinations.
 - A typical concentration range for ceftazidime is 0.032 to 256 mg/L, and for avibactam is 0.016 to 16 mg/L.[7]
 - Include wells for each drug alone (column 11 for the partner antibiotic, row H for avibactam) and a growth control well with no antibiotics.[7]
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.[5]
- **Inoculation and Incubation:** Inoculate each well with 100 µL of the prepared bacterial inoculum.[5] Incubate the plates at 35-37°C for 18-24 hours.[8]

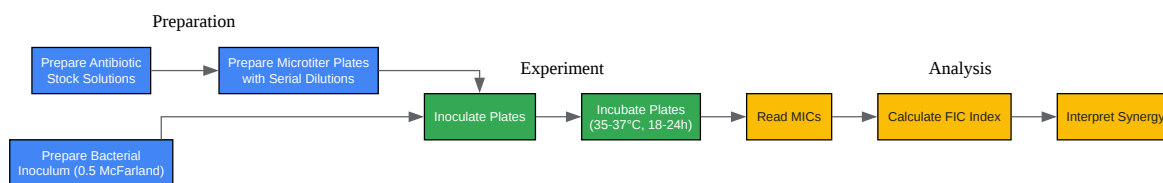
- **Reading the Results:** After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- **Data Analysis (FIC Index Calculation):**
 - Calculate the FIC for each drug:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
 - Calculate the FIC Index (FICI) for each combination: $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$.
 - Interpret the results as follows:
 - Synergy: $FICI \leq 0.5$ [\[9\]](#)
 - Additive/Indifference: $0.5 < FICI \leq 4.0$ [\[5\]](#)
 - Antagonism: $FICI > 4.0$ [\[5\]](#)

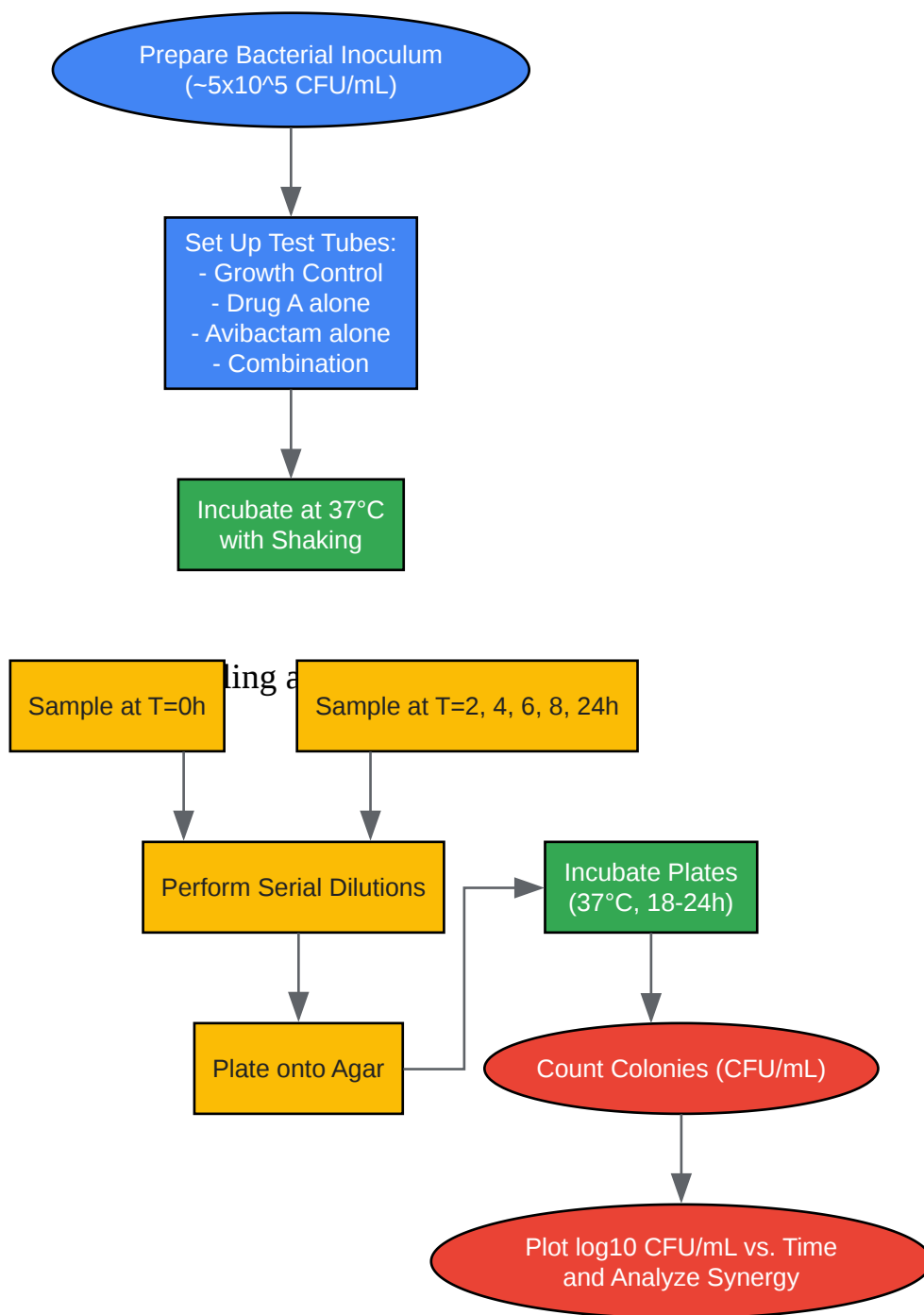
Data Presentation

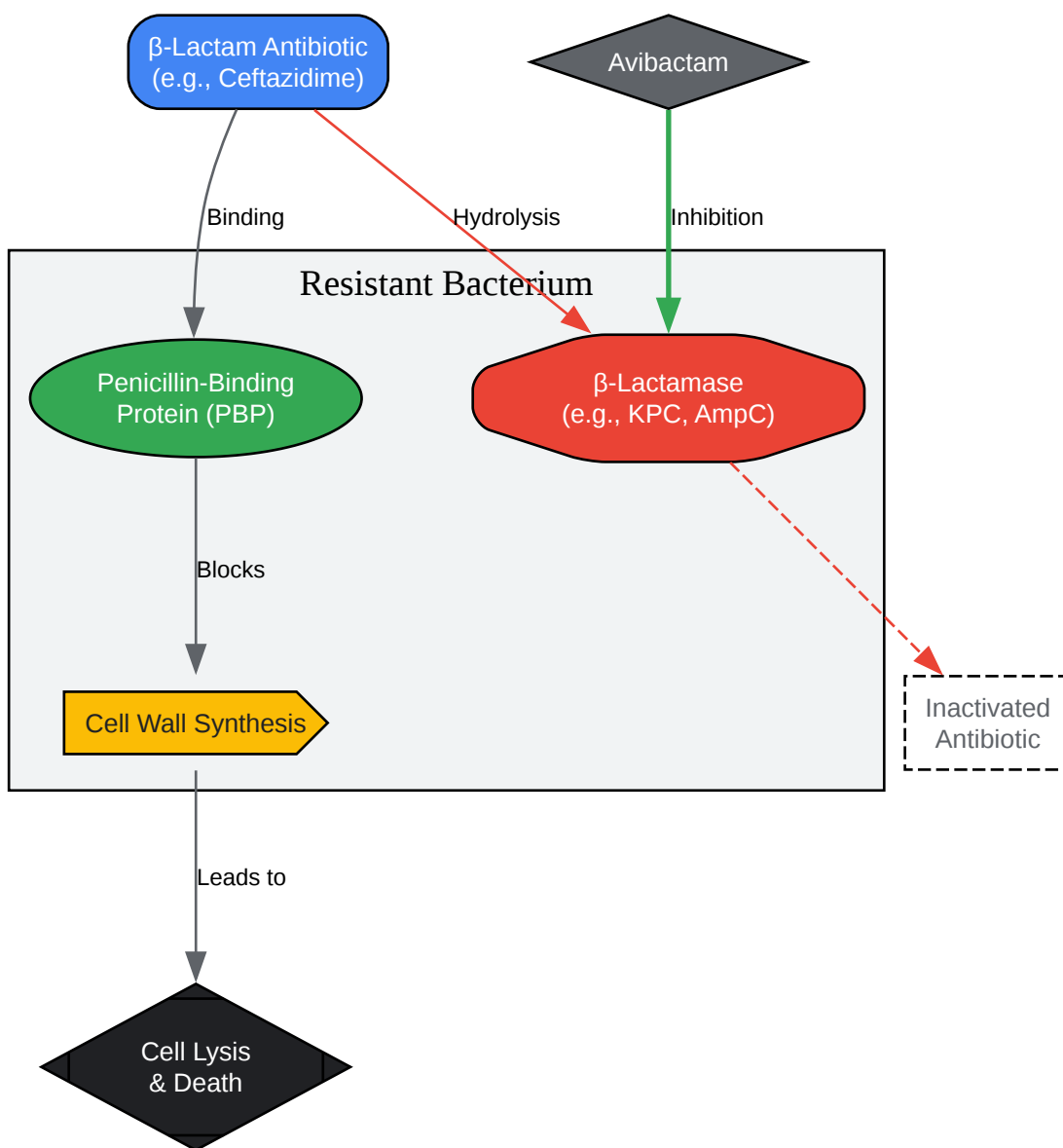
Bacterial Strain	Antibiotic A (Partner)	Avibactam (B)	FICI	Interpretation
E. coli ATCC 25922	Ceftazidime	Avibactam	0.375	Synergy
K. pneumoniae (KPC+)	Aztreonam	Avibactam	0.25	Synergy
P. aeruginosa PAO1	Ceftazidime	Avibactam	1.0	Indifference

Note: The data in this table is for illustrative purposes only.

Experimental Workflow: Checkerboard Assay







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